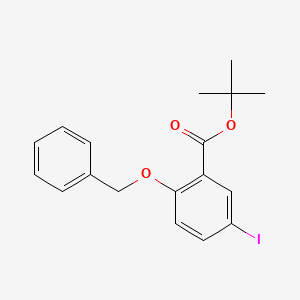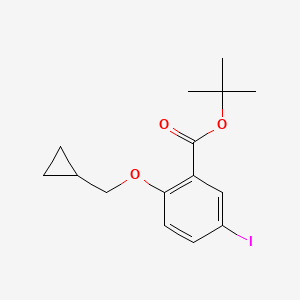
2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate is a useful research compound. Its molecular formula is C13H9NO4 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biopolymer Synthesis : The 2,5-dioxopyrrolidin-1-yl derivative is effective in synthesizing stable covalently labeled biopolymers with excellent yields, which is significant in biochemical applications (Crovetto et al., 2008).
Monoclonal Antibody Production : A derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, improves monoclonal antibody production in Chinese hamster ovary cells, potentially enhancing therapeutic monoclonal antibody production (Aki et al., 2021).
Pharmaceutical Production : Borane complexes of related benzoxazoles show potential for efficient and environmentally friendly pharmaceutical production (Jung et al., 1999).
Synthesis of Various Compounds : 2,3-dioxopyrrolidines can be converted into 2,4-diketopiperazines, pyrrolo[4,5-b]indole, pyrazino[5,6-b]indole, and arylhydrazono-alanines, which are valuable in chemical synthesis (Sofan et al., 2004).
Anticonvulsant Agents : New hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides show potential as new treatments for epilepsy (Kamiński et al., 2015).
Electrochromic Devices : Asymmetric structure polymers based on derivatives of 2,5-dioxopyrrolidin show potential for electrochromic devices due to their fast switching time and good coloration efficiency (Hu et al., 2019).
Antibacterial Activity : N-substituted derivatives show moderate to significant antibacterial activity against various bacteria (Khalid et al., 2016).
Antiviral Properties : Some pyrazol-1-ylpyrimidine derivatives show significant antiviral properties (Munier-Lehmann et al., 2015).
Anticancer Agents : Pyrazole derivatives exhibit potential as anticancer agents with notable cytotoxicity and inhibitory activity (Alam et al., 2016).
Chiral Synthon Synthesis : The compound can be used to synthesize chiral 2-substituted and 2,5-disubstituted pyrrolidines, important in asymmetric syntheses (Katritzky et al., 1999).
Plant Growth Research : Derivatives of this compound provide insights into terpenoid metabolism regulation in plant growth (Grossmann, 1990).
Organic Light-Emitting Diodes : It's used in materials for phosphorescent organic light-emitting diodes (OLEDs), enhancing efficiency and reducing driving voltages (Shih et al., 2015).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-ethynylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c1-2-9-3-5-10(6-4-9)13(17)18-14-11(15)7-8-12(14)16/h1,3-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADQHKRQMCXWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 4-ethynylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















